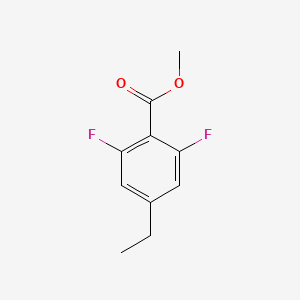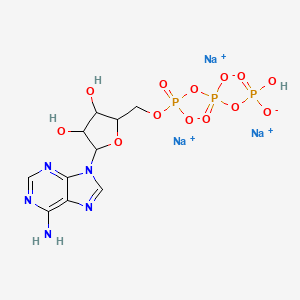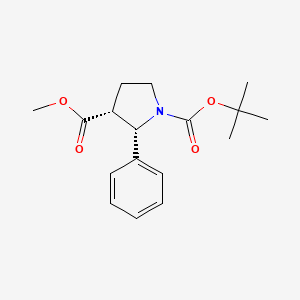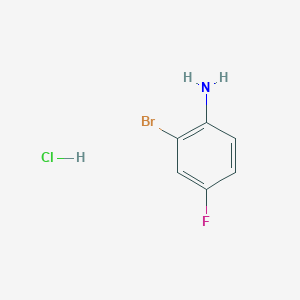![molecular formula C11H11BrN2O B12082275 (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a cyclopropyl group in this compound potentially enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-bromobenzonitrile and cyclopropylamine.
Cyclization: The initial step involves the cyclization of 2-amino-4-bromobenzonitrile with cyclopropylamine under acidic conditions to form the benzimidazole core.
Hydroxymethylation: The benzimidazole derivative is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the cyclization reaction, reducing reaction time and improving yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), nucleophiles like amines or thiols.
Major Products
Oxidation: (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: 1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting DNA replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom, which may reduce its reactivity and biological activity.
5-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopropyl group, which may affect its steric properties and interaction with biological targets.
Uniqueness
- The presence of both the bromine atom and the cyclopropyl group in (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
(5-bromo-1-cyclopropylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H11BrN2O/c12-7-1-4-10-9(5-7)13-11(6-15)14(10)8-2-3-8/h1,4-5,8,15H,2-3,6H2 |
Clé InChI |
DTUGJRGVIPSCCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C=C(C=C3)Br)N=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



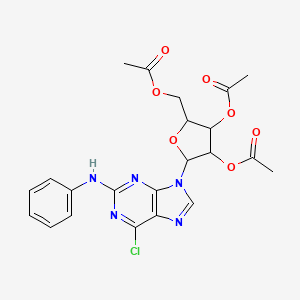
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

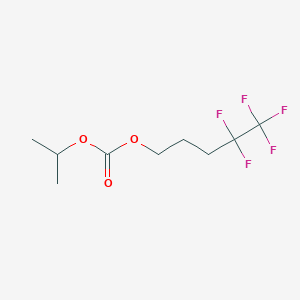
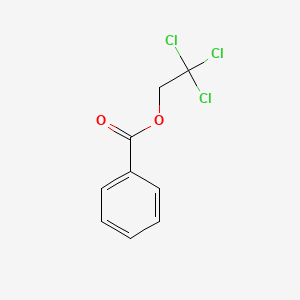
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
